1-(Cyclohexylamino)-2-phenylpropan-2-ol
Description
Overview of Amino Alcohol Structural Motifs in Advanced Organic Chemistry
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. This bifunctionality imparts a unique chemical reactivity, allowing them to participate in a wide array of chemical transformations. They are extensively utilized as solvents, high-boiling bases, and crucial intermediates in the synthesis of more complex molecules. rsc.org In the realm of advanced organic chemistry, amino alcohols are particularly valued as chiral ligands and auxiliaries in asymmetric catalysis, a field dedicated to the selective synthesis of a single enantiomer of a chiral product. rsc.org The ability of chiral amino alcohols to induce stereoselectivity is a cornerstone of modern pharmaceutical and fine chemical synthesis.
Unique Architectural Features and Stereochemical Complexity of 1-(Cyclohexylamino)-2-phenylpropan-2-ol
This compound possesses a fascinating molecular architecture that distinguishes it from simpler amino alcohols. Its structure incorporates a bulky cyclohexyl group attached to the nitrogen atom, a phenyl group, and a tertiary alcohol. The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups introduces the element of chirality, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers).
The specific arrangement of the cyclohexylamino, phenyl, and hydroxyl groups around the chiral center creates a unique three-dimensional environment. This steric and electronic landscape is crucial in dictating how the molecule interacts with other reagents and catalysts, making it a potentially valuable asset in stereoselective synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H23NO | PubChem |
| Molecular Weight | 233.35 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 124434510-97-2 | PubChem |
Note: This table is interactive and the data is sourced from public chemical databases.
Historical Context and Preliminary Academic Research on Structurally Related Amino Alcohols
While specific academic research on this compound is limited, the broader class of N-substituted amino alcohols with phenyl and cycloalkyl moieties has been a subject of investigation for several decades. For instance, a 1968 study published in the Journal of the Chemical Society C: Organic detailed the synthesis of a series of amino-alcohols related to Benzhexol (1-cyclohexyl-1-phenyl-3-piperidinopropan-1-ol). rsc.org This research explored the replacement of the cyclohexyl group with other functionalities and modifications of the amino group, highlighting the early interest in the structure-activity relationship of such compounds. rsc.org
Furthermore, numerous patents describe the synthesis and application of structurally similar compounds. For example, a US patent from 1972 discloses 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols for their potential therapeutic applications. google.com Research into the synthesis of related compounds like 1-phenylpropan-2-amine derivatives has also been active, with modern approaches employing biocatalysts like transaminases for stereoselective synthesis. nih.gov These historical and ongoing studies on analogous compounds provide a valuable framework for understanding the potential synthetic strategies and applications of this compound.
Current Gaps and Future Academic Research Perspectives for this compound
Future academic research should, therefore, focus on the following areas:
Stereoselective Synthesis: Developing efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of this compound. A recent 2025 publication on stereoselective amino alcohol synthesis via electrocatalytic radical cross-couplings presents a promising avenue for exploration. rsc.org This method offers a streamlined approach to accessing enantiopure amino alcohols and could potentially be adapted for the synthesis of the target compound.
Catalytic Applications: Investigating the potential of its chiral forms as ligands or catalysts in asymmetric synthesis. The unique steric and electronic properties conferred by the cyclohexyl and phenyl groups could lead to high levels of stereocontrol in various chemical reactions.
Structural and Spectroscopic Characterization: A thorough characterization of the compound using modern analytical techniques such as single-crystal X-ray diffraction, advanced NMR spectroscopy, and mass spectrometry would provide invaluable insights into its three-dimensional structure and chemical behavior. A 2023 study on a related quinoline (B57606) derivative demonstrated the power of combining experimental and computational methods for comprehensive characterization, a strategy that could be applied here.
The exploration of this compound holds the promise of uncovering a novel and potentially valuable tool for the synthetic organic chemist. Its unique combination of structural features warrants a dedicated research effort to fully elucidate its chemical properties and unlock its potential applications in the field of advanced organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-(cyclohexylamino)-2-phenylpropan-2-ol |
InChI |
InChI=1S/C15H23NO/c1-15(17,13-8-4-2-5-9-13)12-16-14-10-6-3-7-11-14/h2,4-5,8-9,14,16-17H,3,6-7,10-12H2,1H3 |
InChI Key |
CTVQEDNSZFUDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Stereoselective Synthesis of 1-(Cyclohexylamino)-2-phenylpropan-2-ol
The presence of two stereocenters in this compound necessitates the use of stereoselective synthetic strategies to obtain specific stereoisomers. These methods are broadly categorized into enantioselective and diastereoselective approaches, as well as those utilizing the chiral pool or chiral auxiliaries.
Enantioselective Approaches to this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A prominent strategy for synthesizing enantiomerically enriched β-amino alcohols is the asymmetric ring-opening of epoxides. For the synthesis of this compound, this would involve the reaction of a prochiral epoxide, such as 2-methyl-2-phenyloxirane, with cyclohexylamine (B46788). The key to enantioselectivity lies in the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the epoxide ring.
Various catalytic systems have been developed for the enantioselective aminolysis of epoxides. mdpi.comresearchgate.net For instance, chiral Lewis acids and organocatalysts have demonstrated effectiveness in promoting the asymmetric ring-opening of meso-epoxides with amines, yielding β-amino alcohols with high enantiomeric excesses. researchgate.netorganic-chemistry.org A hypothetical enantioselective synthesis of (S)-1-(cyclohexylamino)-2-phenylpropan-2-ol could employ a chiral catalyst to direct the nucleophilic attack of cyclohexylamine on one of the benzylic carbons of 2-methyl-2-phenyloxirane.
Another enantioselective route involves the asymmetric reduction of a suitable prochiral amino ketone precursor. This approach, however, is more commonly applied to the synthesis of secondary alcohols.
Diastereoselective Control Strategies in the Synthesis of this compound
When a molecule contains multiple stereocenters, diastereoselective synthesis is employed to control the relative configuration of these centers. In the context of this compound, a key strategy involves the directed reduction of an α-amino ketone precursor. For example, the reduction of 1-(cyclohexylamino)-1-phenylpropan-2-one could lead to the formation of different diastereomers (syn or anti) of the target compound.
The stereochemical outcome of such reductions can be influenced by the choice of reducing agent and the presence of chelating agents. For instance, the use of a reagent that can coordinate with both the carbonyl group and the adjacent amino group can lead to a cyclic transition state, favoring the formation of one diastereomer over the other. An efficient method for the diastereoselective preparation of 1,3-syn-amino alcohols involves the use of Ti(iOPr)₄ to coordinate an intermediate imino alcohol, followed by reduction. organic-chemistry.org
Furthermore, three-component condensation reactions can offer high diastereoselectivity. A study on the synthesis of α-hydroxy-β-amino acid derivatives via a Lewis acid-catalyzed three-component condensation of an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal (B89532) reported high diastereoselection for the syn products. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound.
Chiral Pool Synthesis and Chiral Auxiliary-Mediated Routes to this compound
Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials. For the synthesis of this compound, a plausible chiral pool precursor would be an enantiomerically pure phenylpropanolamine derivative. For example, starting from a specific stereoisomer of 2-amino-1-phenylpropan-1-ol, a sequence of reactions including N-cyclohexylation could potentially yield the desired product while retaining the initial stereochemistry.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. In the synthesis of β-hydroxy-α-amino esters, chiral ligands like ProPhenol have been used in zinc-catalyzed asymmetric aldol (B89426) reactions to achieve high diastereo- and enantioselectivity. acs.org A similar approach could be envisioned where a chiral auxiliary is attached to a precursor of this compound to control the stereochemical outcome of a key bond-forming reaction.
Rational Design of Synthetic Routes to this compound
The rational design of synthetic routes involves the logical disconnection of the target molecule into readily available starting materials. For this compound, two primary disconnections lead to reductive amination and organometallic addition strategies.
Reductive Amination Strategies and Their Mechanistic Insights
Reductive amination is a powerful method for forming C-N bonds and is a direct route to amines from carbonyl compounds. pearson.com The synthesis of this compound via this method would likely start from 1-hydroxy-1-phenyl-2-propanone and cyclohexylamine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to the final amine product.
The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdma.chyoutube.com For instance, the reductive amination of 1-phenyl-2-propanone with ammonia (B1221849) using Raney nickel as a catalyst has been shown to produce amphetamine in high yield. mdma.chresearchgate.net A similar catalytic hydrogenation approach with cyclohexylamine and 1-hydroxy-1-phenyl-2-propanone could yield the target compound. The use of palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) are also effective catalysts for reductive amination. nih.gov
| Precursor Ketone | Amine | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| 1-Phenyl-2-propanone | Ammonia | Raney Nickel, H₂ | Amphetamine | 86 | mdma.ch |
| 1-Phenyl-2-propanone | Ammonia | Platinum Oxide, H₂ | Amphetamine | - | mdma.ch |
| Phenol | Cyclohexylamine | Pd/C, H₂ | Cyclohexylaniline | - | nih.gov |
| 1-Hydroxy-1-phenyl-2-propanone | Ammonia | Raney Nickel, H₂ | (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol | - | researchgate.net |
This table presents data for analogous reductive amination reactions.
Grignard and Organometallic Additions to Imines/Ketones Precursors
The tertiary alcohol functionality in this compound suggests a retrosynthetic disconnection to an amino ketone and an organometallic reagent. Specifically, the addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to 1-(cyclohexylamino)propan-2-one would yield the target molecule after an acidic workup. miracosta.eduyoutube.com
The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the amino ketone. youtube.com This forms a magnesium alkoxide intermediate, which is then protonated during the workup to give the tertiary alcohol. miracosta.edu It is crucial to carry out the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents like water. miracosta.edu
An alternative, though less direct, route could involve the addition of an organometallic reagent to an imine. However, for the synthesis of a tertiary alcohol, the Grignard addition to a ketone precursor is more straightforward.
| Ketone Precursor | Grignard Reagent | Product | Reference |
| Benzophenone | Phenylmagnesium Bromide | Triphenylmethanol | miracosta.edu |
| Propanone | Phenylmagnesium Bromide | 2-Phenylpropan-2-ol | youtube.com |
| Cyclopentanone | Phenylmagnesium Bromide | Phenylcyclopentanol | chegg.com |
This table illustrates the versatility of Grignard reactions in synthesizing tertiary alcohols.
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all components, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov One-pot syntheses, a related strategy, allow for consecutive reactions in a single reactor, avoiding the isolation of intermediates. These approaches are highly desirable for constructing complex molecules like β-amino alcohols.
A potential one-pot approach for synthesizing β-amino alcohols involves the in-situ generation of ketimines followed by a nucleophilic radical addition. nih.gov For the synthesis of this compound, a hypothetical MCR could involve the reaction of cyclohexylamine, a phenyl-containing ketone such as acetophenone, and a source of nucleophilic radicals in the presence of a titanium-based mediator system (e.g., TiCl₄/Zn). nih.gov This method proceeds under mild conditions and avoids the pre-formation of imines, making it highly efficient. nih.gov The mechanism involves the formation of a ketimine from cyclohexylamine and the ketone, which is then targeted by a ketyl radical. nih.gov
Another versatile one-pot strategy is the Strecker reaction, which combines an amine, a ketone or aldehyde, and a cyanide source to produce α-amino nitriles, which can be further elaborated. nih.gov While not a direct route, multi-step one-pot sequences built upon such classical reactions can be designed to achieve complex targets.
Table 1: Illustrative Multi-Component Reaction for β-Amino Alcohol Synthesis This table illustrates a conceptual MCR based on established methodologies.
| Component A | Component B | Component C | Mediator/Catalyst | Potential Product | Citable Methodology |
| Cyclohexylamine | Acetophenone | Methanol (B129727) (as radical source) | TiCl₄ / Zn / t-BuOOH | 1-(Cyclohexylamino)-1-phenylethane derivative | Radical addition to in-situ generated imines nih.gov |
| Amine | Aldehyde/Ketone | Cyanide Source | Acid/Base | α-Amino nitrile | Strecker Reaction nih.gov |
Catalytic Approaches in the Synthesis of this compound
Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formations. For a molecule like this compound, catalytic methods are essential for forming the key C-N and C-O bonds, often with stereochemical control.
The most direct route to this compound involves the ring-opening of a suitable epoxide, such as 2-methyl-2-phenyloxirane, with cyclohexylamine. Transition metal catalysts are highly effective in promoting such reactions. rroij.com Lewis acidic metal catalysts can activate the epoxide ring, facilitating nucleophilic attack by the amine. A variety of metal salts and complexes have been shown to catalyze the aminolysis of epoxides under mild conditions, including those based on indium, zirconium, and antimony. rroij.com For instance, indium tribromide has been reported as an effective promoter for this transformation. rroij.com
Furthermore, transition metals like palladium and gold are instrumental in a vast array of C-N bond-forming reactions. mdpi.com While often applied to aryl amines, the principles of palladium-catalyzed cross-coupling could be adapted for specific precursors. Gold catalysis, for example, has been used in hydroalkoxylation reactions to form cyclic ethers, demonstrating its utility in C-O bond formation. mdpi.com
Table 2: Potential Transition Metal Catalysts for Epoxide Aminolysis Based on catalysts used for analogous ring-opening reactions.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Potential Advantage | Citable Methodology |
| Indium Tribromide (InBr₃) | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Dichloromethane (B109758) | Mild conditions, high regioselectivity | InBr₃-promoted aminolysis rroij.com |
| Sulfated Zirconia | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Solvent-free | Heterogeneous, reusable catalyst | Sulfated zirconia catalysis rroij.com |
| Antimony Trichloride (SbCl₃) | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Dichloromethane | Good yields at room temperature | SbCl₃-catalyzed aminolysis rroij.com |
| Amberlyst-15 | 2-Methyl-2-phenyloxirane | Cyclohexylamine | Methanol | Heterogeneous, simple work-up | Solid acid catalysis rroij.com |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. elsevierpure.comresearchgate.net For the synthesis of an enantiomerically enriched form of this compound, organocatalysis offers promising strategies. Chiral primary β-amino alcohols, which are readily derived from amino acids, have proven to be efficient organocatalysts in various asymmetric transformations, including Michael additions. nih.gov
These bifunctional catalysts typically operate through non-covalent interactions, possessing a basic amine site to activate one reactant and a hydroxyl group for hydrogen bonding to direct the stereochemical outcome. researchgate.netnih.gov An asymmetric route to the target molecule could involve the organocatalytic conjugate addition of N-protected hydroxylamines to α,β-unsaturated aldehydes, which generates 5-hydroxyisoxazolidines that are precursors to β-amino acids and alcohols with excellent enantioselectivity (up to 99% ee). nih.gov Another approach is the enantioselective radical C-H amination of alcohols, which can be achieved using a multi-catalytic system involving a photocatalyst and a chiral copper catalyst, providing access to chiral β-amino alcohols from simple alcohol precursors. nih.gov
Table 3: Illustrative Organocatalytic Approaches for Asymmetric Synthesis This table outlines conceptual organocatalytic strategies for synthesizing chiral β-amino alcohols.
| Organocatalyst Type | Reaction Type | Substrates | Potential Outcome | Citable Methodology |
| Chiral Phosphoric Acid | Asymmetric Epoxide Opening | 2-Methyl-2-phenyloxirane, Cyclohexylamine | Enantioselective C-N bond formation | Asymmetric Ring-Opening |
| Chiral β-Amino Alcohol | Asymmetric Michael Addition | Nitroalkene, β-Keto Ester | Chiral Michael adducts (up to 99% ee) | Bifunctional Organocatalysis nih.gov |
| Proline Derivative | Asymmetric Tandem Reaction | α,β-Unsaturated Aldehyde, Hydroxylamine | Chiral 5-hydroxyisoxazolidines (>90% ee) | Iminium-enamine catalysis nih.gov |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. For the synthesis of chiral amines and amino alcohols, enzymes such as transaminases and hydrolases are particularly valuable. researchgate.net
One biocatalytic route to this compound could employ a lipase. Lipases have been used to catalyze the one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines, demonstrating their utility in mediating epoxide ring-opening reactions. researchgate.net
Alternatively, transaminases (TAs) offer a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net A potential precursor for the target molecule, 2-hydroxy-1-phenylpropan-1-one, could be converted to the corresponding amine via reductive amination using a TA. The reaction requires an amine donor, and while cyclohexylamine itself might not be an ideal substrate for all TAs, the resulting primary amine could be subsequently alkylated. Studies on related phenylpropan-2-amine syntheses have shown that immobilized whole-cell biocatalysts with (R)-transaminase activity can achieve very high conversion (>98%) and enantiomeric excess (≥98.5%). researchgate.net The use of enzymes in continuous-flow reactors further enhances the efficiency of such processes. researchgate.net
Table 4: Potential Biocatalytic Routes
| Enzyme Class | Reaction | Substrate(s) | Key Advantage | Citable Methodology |
| Lipase (e.g., from Aspergillus Oryzae) | Epoxide Aminolysis | 2-Methyl-2-phenyloxirane, Cyclohexylamine | One-pot synthesis, environmentally friendly | Lipase-catalyzed ring-opening researchgate.net |
| Transaminase (TA) | Asymmetric Reductive Amination | 2-Hydroxy-1-phenylpropan-1-one, Amine Donor | High enantioselectivity (>98% ee) | TA-mediated synthesis of chiral amines researchgate.net |
| Epoxide Hydrolase (EH) | Asymmetric Epoxide Hydrolysis | Racemic 2-Methyl-2-phenyloxirane | Enantiopure diol intermediate | Kinetic Resolution |
Optimization of Reaction Conditions and Process Intensification for this compound Synthesis
Optimizing reaction parameters and intensifying the process are critical for developing scalable, safe, and sustainable synthetic routes. This involves careful selection of solvents, catalysts, and reaction conditions to maximize yield and selectivity while minimizing waste and energy consumption.
The choice of solvent can profoundly influence the outcome of a chemical reaction by affecting reactant solubility, catalyst stability, and the transition state energies of key steps. In the synthesis of this compound via epoxide aminolysis, the solvent can mediate the interaction between the amine and the epoxide.
Systematic solvent screening is a common optimization strategy. For the ring-opening of epoxides with amines, reactions have been successfully carried out in a range of media, from non-polar solvents like diisopropyl ether to polar aprotic solvents, and even in water or under solvent-free conditions. rroij.comresearchgate.net Water as a solvent is particularly attractive from a green chemistry perspective and has been shown to be effective for some heteropoly acid-catalyzed aminolysis reactions. rroij.com Solvent-free conditions, catalyzed by reagents like sulfated zirconia, can also offer high regioselectivity and simplify product purification. rroij.com The optimal solvent is highly dependent on the specific catalyst system employed.
Table 5: Hypothetical Solvent Screening for Epoxide Aminolysis This table illustrates the potential impact of different solvents on a key reaction step.
| Solvent | Polarity | Type | Potential Effect on Reaction | Citable Context |
| Toluene | Non-polar | Aprotic | May favor non-ionic pathways; common for organocatalysis. | General organic synthesis |
| Acetonitrile (MeCN) | Polar | Aprotic | Can stabilize charged intermediates; common for metal catalysis. | General organic synthesis |
| Diisopropyl ether (DIPE) | Low | Aprotic | Shown to be effective in some lipase-catalyzed reactions. researchgate.net | Biocatalysis researchgate.net |
| Water | High | Protic | Green solvent; can promote certain reactions via hydrophobic effects. | Heteropoly acid catalysis rroij.com |
| None (Solvent-free) | N/A | N/A | Reduces waste, may require higher temperatures, simplifies work-up. | Solid acid catalysis rroij.com |
Temperature and Pressure Influence on Selectivity and Yield
While specific studies on this compound are not available, the synthesis of similar amino alcohols provides insights into the potential effects of temperature and pressure.
Temperature: In related syntheses, such as the preparation of ephedrine (B3423809) analogues, temperature control is crucial for managing diastereoselectivity. google.com Generally, lower temperatures tend to favor the kinetic product, potentially leading to higher diastereomeric excess. For instance, in the reduction of α-aminoketones to form amino alcohols, controlling the reaction temperature is a key factor in achieving the desired stereoisomer. In the synthesis of 2-amino-1-phenylethanol (B123470) from styrene (B11656) oxide, the reaction temperature is carefully controlled, often starting at a lower temperature (e.g., 0-5 °C) and then allowing it to warm to room temperature. chemicalbook.com This staged temperature profile can influence both the rate of reaction and the selectivity.
Pressure: The influence of pressure on the synthesis of amino alcohols like this compound is less commonly reported in standard laboratory-scale syntheses, which are typically conducted at atmospheric pressure. High-pressure conditions are more relevant for reactions involving gaseous reactants or when aiming to significantly alter reaction rates and equilibria, which does not appear to be a primary consideration in the common synthetic routes for this class of compounds.
Without specific experimental data for the target compound, a hypothetical data table illustrating the potential impact of temperature on yield and diastereomeric ratio (dr) for a related synthesis could be conceptualized as follows. It is crucial to note that this table is illustrative and not based on actual experimental results for this compound.
Hypothetical Influence of Temperature on a Related Amino Alcohol Synthesis
| Temperature (°C) | Yield (%) | Diastereomeric Ratio (A:B) |
|---|---|---|
| -20 | 65 | 90:10 |
| 0 | 78 | 85:15 |
| 25 (Room Temp) | 85 | 70:30 |
| 50 | 82 | 60:40 |
Continuous Flow Synthesis Methodologies
The application of continuous flow chemistry to the synthesis of active pharmaceutical ingredients and related chiral molecules is a growing field, offering advantages in terms of safety, scalability, and process control. However, no specific continuous flow synthesis methodologies for this compound have been documented in the reviewed literature.
General approaches to the continuous flow synthesis of structurally similar compounds, such as ephedrine analogues, often involve packed-bed reactors with immobilized catalysts or reagents. dcu.ie For instance, the catalytic reduction of an amino ketone precursor could be performed in a flow setup, allowing for precise control of residence time, temperature, and pressure, which in turn can influence yield and selectivity.
A conceptual continuous flow setup for a related synthesis might involve the following stages:
Reagent Introduction: Pumping solutions of the reactants (e.g., an aminoketone and a reducing agent) into a mixing zone.
Reaction Coil/Column: Passing the mixed stream through a temperature-controlled reactor coil or a column packed with a catalyst.
In-line Quenching/Work-up: Introducing a quenching solution to stop the reaction.
Product Collection: Continuously collecting the product stream for subsequent purification.
The parameters for such a system would need to be optimized for the specific reaction. A hypothetical data table for the optimization of a continuous flow synthesis of a related amino alcohol is presented below for illustrative purposes.
Hypothetical Optimization of a Continuous Flow Synthesis of a Related Amino Alcohol
| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| 0.5 | 10 | 10 | 75 |
| 1.0 | 10 | 5 | 68 |
| 0.5 | 25 | 10 | 88 |
| 1.0 | 25 | 5 | 82 |
Chemical Reactivity and Mechanistic Investigations of 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Reactivity Profile of the Secondary Amine Functionality in 1-(Cyclohexylamino)-2-phenylpropan-2-ol
The secondary amine in this compound is a nucleophilic center, capable of participating in a variety of chemical reactions. However, its reactivity is tempered by the steric bulk of the adjacent cyclohexyl group and the nearby tertiary alcohol moiety.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The addition of an alkyl group to the secondary amine of this compound to form a tertiary amine is often challenging due to steric hindrance. Standard alkylation methods may require forcing conditions. However, specialized methods have been developed for the N-alkylation of sterically hindered secondary amines. For instance, the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine can facilitate the reaction. Another effective strategy is the "hydrogen-borrowing" or "hydrogen autotransfer" catalysis, where an alcohol is used as the alkylating agent in the presence of a suitable metal catalyst, such as iridium or nickel complexes. organic-chemistry.orgnih.govresearchgate.net This method avoids the use of reactive alkyl halides and proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction.
| Reaction Type | Reagents and Conditions | Product Type | Illustrative Example | Reference |
| N-Alkylation | Alkyl tosylate, 1,2,2,6,6-pentamethylpiperidine, Toluene, Reflux | Tertiary Amine | N-Alkylation of hindered secondary amines | |
| N-Alkylation | Secondary alcohol, NNN-Ni(II) pincer complex, Mild conditions | Tertiary Amine | General Synthesis of N-Alkylation of Amines with Secondary Alcohols | nih.gov |
| N-Alkylation (Reductive Amination) | Carbonyl compound, NaBH(OAc)₃ or NaBH₃CN, Dichloroethane or Methanol (B129727) | Tertiary Amine | Reductive amination of a primary amine to a secondary amine | youtube.com |
N-Acylation: The N-acylation of the secondary amine is generally more facile than N-alkylation. This reaction, which forms an amide, can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. The selective N-acylation of amino alcohols is a well-established transformation in organic synthesis. nih.govmasterorganicchemistry.com The higher nucleophilicity of the amine compared to the hydroxyl group typically ensures that acylation occurs preferentially at the nitrogen atom. Methods employing mixed anhydrides, generated in situ from a carboxylic acid and a sulfonyl chloride, have been shown to be effective for the selective N-acylation of amino alcohols. masterorganicchemistry.com
| Reaction Type | Reagents and Conditions | Product Type | Illustrative Example | Reference |
| N-Acylation | Acid chloride or anhydride, Base (e.g., triethylamine), Solvent (e.g., CH₂Cl₂) | Amide | N-acylation of 1-amino-2-phenylethanol | nih.gov |
| N-Acylation | Carboxylic acid, Alkyl sulfonyl chloride, Organic base | N-acyl amino alcohol | Selective N-acylation of amino alcohols | masterorganicchemistry.com |
Oxidation and Reduction Pathways of the Amine
Oxidation: The secondary amine functionality can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of a nitroxide radical, while stronger oxidants can result in cleavage of the C-N bond. In the context of amino alcohols, selective oxidation of the alcohol moiety is often the desired pathway, and methods have been developed to achieve this chemoselectivity. For instance, catalyst systems like Cu/TEMPO or Cu/AZADO can selectively oxidize the alcohol in the presence of an unprotected amine. researchgate.net However, specific oxidation of the secondary amine in this compound could potentially lead to imine or nitrone formation, though this would likely require specific reagents to avoid reaction at the tertiary alcohol.
Reduction: The secondary amine in this compound is already in a reduced state and is generally stable to reducing agents. Therefore, reduction of this functionality is not a typical transformation. Any reductive process would likely target other parts of the molecule if they were susceptible, or would require harsh conditions that could lead to decomposition.
| Reaction Type | Reagents and Conditions | Potential Product Type | Illustrative Principle | Reference |
| Oxidation | Oxidizing agent (e.g., H₂O₂, KMnO₄) | Nitrone, Imine, or degradation products | General oxidation of secondary amines | khanacademy.org |
| Reduction | - | No reaction under standard conditions | Stability of secondary amines to reduction |
Participation in Ring-Forming Reactions (e.g., Heterocyclization)
The presence of both a nucleophilic amine and a hydroxyl group in a 1,2-relationship allows this compound to be a precursor for the synthesis of five-membered heterocyclic rings. A common transformation is the condensation with an aldehyde or ketone to form an oxazolidine (B1195125) ring. wikipedia.orgscirp.org This reaction is typically acid-catalyzed and involves the formation of an iminium ion intermediate, which is then trapped intramolecularly by the hydroxyl group. Furthermore, reaction with phosgene (B1210022) or its equivalents can lead to the formation of an oxazolidinone, a structural motif present in several biologically active compounds. organic-chemistry.orgnih.gov
| Reaction Type | Reagents and Conditions | Product | Illustrative Example | Reference |
| Heterocyclization (Oxazolidine formation) | Aldehyde or Ketone, Acid catalyst (e.g., p-TsOH), Dean-Stark trap | Substituted Oxazolidine | Condensation of a 2-aminoalcohol with an aldehyde | wikipedia.org |
| Heterocyclization (Oxazolidinone formation) | Phosgene or equivalent (e.g., CDI), Base | Substituted Oxazolidinone | Synthesis of oxazolidinones from amino alcohols | organic-chemistry.org |
Chemical Transformations Involving the Tertiary Hydroxyl Group in this compound
The tertiary hydroxyl group in this compound is sterically hindered and less reactive than primary or secondary alcohols. Its reactions often require specific and sometimes harsh conditions.
Etherification and Esterification Reactions
Etherification: The formation of an ether from a tertiary alcohol is challenging via traditional Williamson ether synthesis due to the steric hindrance around the hydroxyl group, which disfavors an Sₙ2 reaction. Instead, acid-catalyzed methods are more suitable. nih.gov In the presence of a strong acid, the tertiary alcohol can be protonated to form a good leaving group (water), leading to the formation of a stable tertiary carbocation. This carbocation can then be trapped by another alcohol molecule to form the ether.
Esterification: Similar to etherification, the direct esterification of a tertiary alcohol with a carboxylic acid (Fischer esterification) is often inefficient due to steric hindrance and the potential for elimination side reactions under acidic conditions. libretexts.org More effective methods for the esterification of sterically hindered alcohols involve the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
| Reaction Type | Reagents and Conditions | Product Type | Illustrative Principle | Reference |
| Etherification | Alcohol, Strong acid (e.g., H₂SO₄), Heat | Tertiary Ether | Acid-catalyzed ether synthesis from a tertiary alcohol | nih.gov |
| Esterification | Acid chloride, Pyridine (B92270) | Tertiary Ester | Esterification of a tertiary alcohol with an acid chloride | |
| Esterification | Carboxylic acid, DCC, DMAP | Tertiary Ester | Steglich esterification of a sterically hindered alcohol |
Dehydration and Elimination Studies
The dehydration of the tertiary alcohol in this compound to form an alkene is a prominent reaction, typically carried out under acidic conditions with heating. masterorganicchemistry.com The mechanism generally proceeds via an E1 pathway. The hydroxyl group is first protonated by the acid catalyst to form a good leaving group, water. Departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. Due to the structure of this compound, the elimination would likely lead to the formation of 1-(cyclohexylamino)-2-phenylprop-1-ene as the major product, following Zaitsev's rule where applicable. Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine can effect dehydration under milder, non-acidic conditions via an E2 mechanism. libretexts.org
| Reaction Type | Reagents and Conditions | Potential Product | Mechanism | Reference |
| Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | 1-(cyclohexylamino)-2-phenylprop-1-ene | E1 | masterorganicchemistry.com |
| Dehydration | POCl₃, Pyridine | 1-(cyclohexylamino)-2-phenylprop-1-ene | E2 | libretexts.org |
Nucleophilic Reactivity of the Hydroxyl Oxygen
The hydroxyl group in this compound is tertiary, a structural feature that significantly influences its nucleophilic character. Generally, the nucleophilicity of an alcohol's oxygen is modest and is further diminished in tertiary alcohols due to steric hindrance. The bulky cyclohexyl and phenyl groups surrounding the hydroxyl group in this specific molecule create a sterically congested environment, making direct nucleophilic attack by the oxygen atom on an electrophilic center challenging.
Reactions such as esterification, which rely on the nucleophilic character of the hydroxyl oxygen, are expected to proceed slowly with this compound. For instance, esterification with acyl chlorides or anhydrides would likely require forcing conditions, such as high temperatures or the use of a potent acylating catalyst, to overcome the steric barrier. The reaction rate would be significantly lower compared to that of less hindered primary or secondary alcohols.
Cooperative Effects Between Amino and Hydroxyl Groups in this compound
The proximity of the amino and hydroxyl groups in a β-amino alcohol structure like this compound allows for significant intramolecular interactions that modulate its conformation and reactivity.
Intramolecular Hydrogen Bonding and Its Role in Conformation and Reactivity
The strength of this intramolecular hydrogen bond is influenced by the substituents on the nitrogen atom. frontiersin.orgresearchgate.net The presence of the electron-donating cyclohexyl group on the nitrogen in this compound can increase the basicity of the amine, thereby strengthening the O-H···N hydrogen bond compared to an unsubstituted amino alcohol. researchgate.net This enhanced hydrogen bonding can, in turn, affect the reactivity of both the amino and hydroxyl groups. For example, by engaging the hydroxyl proton, the nucleophilicity of the oxygen may be slightly enhanced, although this effect is likely counteracted by the steric hindrance. Conversely, the involvement of the nitrogen's lone pair in hydrogen bonding could decrease its availability for external reactions.
The conformational preferences of amino alcohols are a delicate balance of these intramolecular forces. frontiersin.org In N-substituted 1,3-oxazines, which share some structural similarities, the conformational preference (axial vs. equatorial) of the N-substituent is dependent on its size and the solvent polarity. researchgate.net For this compound, the bulky cyclohexyl group likely has a strong preference for an equatorial position in a chair-like conformation of the chelated ring to minimize steric strain.
Chelation and Coordination with Metal Centers
The amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating with a single metal center to form a stable five-membered chelate ring. Chiral amino alcohols are well-known for their ability to form complexes with various transition metals, and these complexes often find applications in asymmetric catalysis. alfa-chemistry.comnih.gov
The coordination typically involves the nitrogen atom of the amine and the oxygen atom of the deprotonated hydroxyl group. researchgate.net The stereochemistry of the resulting metal complex is dictated by the chirality of the amino alcohol ligand. The bulky cyclohexyl and phenyl groups in this compound would create a specific chiral pocket around the metal center, which can be exploited to control the enantioselectivity of catalytic reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. mdpi.com
The stability and catalytic activity of such metal complexes depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
| Metal Ion | Potential Coordination Geometry | Potential Application in Catalysis |
| Titanium (IV) | Dimeric structures with bridging oxygen atoms have been observed in related amino alcohol complexes. researchgate.net | Intramolecular hydroamination of aminoallenes. researchgate.net |
| Copper (II) | Square planar or distorted octahedral. | Asymmetric nitroaldol (Henry) reactions. nih.gov |
| Zinc (II) | Tetrahedral or octahedral. | Various asymmetric syntheses. |
| Cobalt (II) | Tetrahedral or octahedral. | Various asymmetric syntheses. |
| Nickel (II) | Square planar or octahedral. | Various asymmetric syntheses. |
| Rhodium (I/III) | Square planar or octahedral. | Asymmetric transfer hydrogenation. mdpi.com |
| Iridium (I/III) | Octahedral. | Asymmetric hydrogenation and C-H activation. |
| Palladium (II) | Square planar. | Asymmetric C-H arylation. |
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic applications.
Kinetic Studies and Reaction Rate Determination
Detailed kinetic studies on reactions involving this compound are not widely reported in the literature. However, general principles can be applied to predict its kinetic behavior. For instance, in N-alkylation reactions with alcohols, which proceed via a "borrowing hydrogen" mechanism, the rate is typically dependent on the concentrations of the amine, the alcohol, and the transition metal catalyst. frontiersin.org The steric bulk of the cyclohexyl group in this compound would likely influence the rate of catalyst-substrate complex formation, a key step in the catalytic cycle.
Similarly, for reactions involving the hydroxyl group, such as oxidation or etherification, the tertiary nature of the alcohol would be a major determinant of the reaction rate. These reactions would likely follow kinetics that reflect the difficulty of accessing the sterically hindered hydroxyl group.
Identification of Reaction Intermediates and Transition States
The identification of reaction intermediates and the characterization of transition states are fundamental to a deep understanding of reaction mechanisms. For reactions involving this compound, various intermediates can be postulated based on known mechanisms for similar compounds.
In transition metal-catalyzed reactions, key intermediates would include the initial coordination complex of the amino alcohol with the metal center. mdpi.com For C-H activation or arylation reactions, organometallic intermediates where a C-H bond of the substrate is cleaved and a carbon-metal bond is formed are expected. thieme-connect.de
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of intermediates and transition states. nih.govbath.ac.uk For a reaction like the intramolecular hydrogen transfer, a transition state involving a specific geometry of the O-H-N atoms would be involved. For more complex reactions, such as metal-catalyzed C-H amination, the transition state would involve the substrate, the catalyst, and the aminating agent in a highly organized structure. nih.gov The high computational cost of accurately modeling such complex systems, especially with a flexible molecule like this compound, means that such studies are challenging but essential for a complete mechanistic picture.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique employed to trace the metabolic fate of compounds and to elucidate reaction mechanisms. In the context of this compound, while specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of isotopic labeling can be applied to hypothesize how its chemical transformations could be investigated. Such studies would involve the strategic replacement of one or more atoms of the molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). oup.com
The primary purpose of such an investigation would be to follow the path of the labeled atoms through a chemical reaction, providing clear evidence for bond-forming and bond-breaking steps. This is often analyzed using techniques like mass spectrometry, which detects the change in mass of the molecule and its fragments, and nuclear magnetic resonance (NMR) spectroscopy, which can detect the presence of specific isotopes. nih.govacs.org
A hypothetical study could investigate the mechanism of a plausible transformation, such as the acid-catalyzed dehydration and rearrangement of this compound. In such a reaction, the tertiary alcohol could undergo protonation followed by the loss of a water molecule to form a tertiary carbocation. This carbocation could then undergo a rearrangement, such as a Wagner-Meerwein shift, before elimination of a proton to yield an alkene or capture of a nucleophile.
To probe this mechanism, several isotopically labeled versions of this compound could be synthesized. For instance, labeling the phenyl group with ¹³C would allow researchers to track whether the phenyl group migrates during the rearrangement. Similarly, deuterium (B1214612) labeling of the cyclohexyl ring or the propanol (B110389) backbone would help to determine the stereochemistry of the elimination step and to measure kinetic isotope effects (KIEs). wikipedia.orglibretexts.org The KIE, which is the ratio of the rate constant of the reaction with the light isotope to that with the heavy isotope (kL/kH), can provide strong evidence for the rate-determining step of the reaction. wikipedia.org A significant primary KIE would be expected if a C-H bond to a labeled hydrogen is broken in the rate-determining step. libretexts.org
The following table outlines a hypothetical set of experiments designed to investigate the acid-catalyzed rearrangement of this compound using isotopic labeling.
| Labeled Precursor | Isotope Position | Proposed Reaction | Analytical Technique | Expected Observation | Mechanistic Insight |
| [¹³C₆]-phenyl-1-(cyclohexylamino)-2-propan-2-ol | Phenyl ring | Acid-catalyzed rearrangement | ¹³C NMR, Mass Spectrometry | Tracking the ¹³C label in the rearranged product to confirm if the phenyl group migrates. | Elucidation of the migratory aptitude of the phenyl group versus other potential migrating groups. |
| 1-(cyclohexylamino)-2-phenyl-[1-¹³C]-propan-2-ol | C1 of propanol backbone | Acid-catalyzed rearrangement | ¹³C NMR, Mass Spectrometry | Following the position of the ¹³C label to determine the final position of the original C1 carbon. | Understanding the skeletal rearrangement of the propanol backbone. |
| 1-(cyclohexylamino-d₁₁)-2-phenylpropan-2-ol | Cyclohexyl ring | Acid-catalyzed rearrangement | Mass Spectrometry, ¹H NMR | Measurement of secondary KIE to probe the role of the cyclohexylamino group in the transition state. | Information on the steric and electronic effects of the cyclohexylamino group on the reaction rate. |
| This compound-d | Hydroxyl proton | Acid-catalyzed rearrangement | ¹H NMR in D₂O | Observation of H/D exchange to confirm the protonation of the hydroxyl group. | Evidence for the initial step of the acid-catalyzed reaction. |
These hypothetical studies, grounded in established principles of physical organic chemistry, illustrate how isotopic labeling could be a critical tool in building a comprehensive understanding of the chemical reactivity of this compound. oup.comnih.govwikipedia.orglibretexts.org
Advanced Spectroscopic and Structural Characterization of this compound
It is not possible to generate the requested article because publicly available, detailed experimental spectroscopic data (NMR, FT-IR, Raman) specifically for the compound "this compound" is not available in the searched scientific literature and chemical databases.
To fulfill the user's request for a thorough, informative, and scientifically accurate article structured around the provided outline, specific data including high-resolution 1D and 2D NMR spectra, details on stereochemical assignment using NMR anisotropy effects, dynamic NMR for conformational studies, and vibrational spectroscopy data (FT-IR, Raman) with interpretations of functional group frequencies and hydrogen bonding are essential.
Despite extensive searches for experimental and predicted spectroscopic information on "this compound" and its derivatives, no specific datasets were found that would allow for the creation of the requested detailed analysis and data tables. General information on spectroscopic techniques is available but cannot be used to generate content specific to this particular molecule as per the user's strict instructions.
For a comprehensive analysis as outlined, the synthesis and subsequent detailed spectroscopic characterization of this compound would need to be performed and the results published in accessible scientific literature. Without such data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Table of Compounds Mentioned:
Advanced Spectroscopic and Structural Characterization of 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Mass Spectrometry (MS) of 1-(Cyclohexylamino)-2-phenylpropan-2-ol
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₅H₂₃NO. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The instrument measures the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). By comparing the measured mass to the calculated mass with a high degree of precision (typically within 5 ppm), the elemental formula can be unequivocally confirmed.
| Molecular Formula | Species | Calculated Exact Mass (Da) | Typical HRMS Accuracy |
|---|---|---|---|
| C₁₅H₂₃NO | [M+H]⁺ | 234.18524 | < 5 ppm |
Fragmentation Pathways and Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is employed to deduce the structure of a molecule. In an MS/MS experiment, the protonated parent ion ([M+H]⁺, m/z ≈ 234.2) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to piece together the original structure. While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on established chemical principles.
The structure of this compound suggests several likely fragmentation points. Common fragmentation mechanisms for such molecules include α-cleavages (bond breaking adjacent to the nitrogen atom or the phenyl group), and neutral losses of stable molecules like water (H₂O).
Key predicted fragmentation pathways include:
Loss of Water: The tertiary alcohol is prone to dehydration, leading to the loss of a water molecule (18.01 Da) to form a stable carbocation at m/z ≈ 216.2.
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha to the amine) can result in the formation of a cyclohexylaminomethylidene ion or a complementary fragment. A significant fragment is often observed from the cleavage between the two carbons of the propanol (B110389) backbone, leading to a benzylic cation.
Loss of Cyclohexylamine (B46788): Cleavage of the C-N bond can lead to the loss of cyclohexylamine as a neutral molecule (99.17 Da).
| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 216.1747 | [C₁₅H₂₂N]⁺ | H₂O | Dehydration of the tertiary alcohol |
| 135.0808 | [C₉H₁₁O]⁺ | C₆H₁₂N | Cleavage of the C-N bond |
| 105.0699 | [C₇H₅O]⁺ | C₈H₁₈N | Benzoyl cation, formed via rearrangement and cleavage |
| 100.1121 | [C₆H₁₄N]⁺ | C₉H₁₀O | Protonated cyclohexylamine fragment from C-N bond cleavage |
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly available literature or crystallographic databases. Therefore, the following sections describe the type of information that such an analysis would yield.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
This compound possesses two chiral centers, at C1 of the propanol chain and at the tertiary alcohol carbon, C2. A single-crystal X-ray diffraction analysis would unambiguously determine the absolute configuration (R or S) at each of these centers for a given enantiomer. nih.govnih.gov This is typically achieved by using anomalous dispersion effects, often reported as the Flack parameter. nih.gov
Furthermore, the analysis would reveal the molecule's preferred conformation in the solid state. This includes the rotational orientation of the phenyl and cyclohexyl groups relative to the propanol backbone and the conformation of the cyclohexyl ring itself (typically a chair conformation).
Intermolecular Interactions, Crystal Packing, and Supramolecular Architectures
The solid-state structure is stabilized by a network of intermolecular interactions that dictate how the molecules pack into a crystal lattice. For this compound, the key interactions would be hydrogen bonds involving the hydroxyl (-OH) and amine (-NH-) groups, which act as hydrogen bond donors, and the oxygen and nitrogen atoms, which act as acceptors.
A crystallographic study would identify and characterize these hydrogen bonds (e.g., O-H···N, N-H···O), revealing how they connect molecules into chains, sheets, or more complex three-dimensional networks. Weaker interactions, such as van der Waals forces and potential C-H···π interactions involving the phenyl ring, would also be detailed, providing a complete picture of the supramolecular architecture.
Polymorphism and Crystallization Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. Currently, there are no published studies on the potential polymorphism of this compound. A comprehensive crystallization study, using various solvents and conditions, would be required to investigate whether this compound can form different crystalline polymorphs and to characterize each form that is discovered.
Chiroptical Spectroscopy of this compound
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational preferences of enantiomers and diastereomers in solution. For a molecule with multiple stereocenters such as this compound, which possesses chiral centers at both the C1 and C2 positions of the propanol backbone, chiroptical techniques are essential for a complete stereochemical assignment.
Optical Rotation and Specific Rotation Measurements
Optical rotation is the fundamental chiroptical property of a chiral substance, representing the angle to which a plane of polarized light is rotated upon passing through a sample of the compound. The magnitude and direction of this rotation are dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used. To standardize this measurement, the specific rotation ([α]) is calculated, providing a characteristic physical constant for a given chiral compound under defined conditions (typically at the sodium D-line, 589 nm, and at 20°C).
For the diastereomers of this compound, the specific rotation would be a key parameter to distinguish between the (1S,2S) and (1R,2R) enantiomeric pair from the (1S,2R) and (1R,2S) pair. Each enantiomer of a pair will rotate plane-polarized light to an equal but opposite degree. For instance, if the (1S,2S)-enantiomer exhibits a positive (dextrorotatory, +) specific rotation, the (1R,2R)-enantiomer will have a negative (levorotatory, -) specific rotation of the same magnitude.
As of the latest available data, specific experimental values for the optical rotation of the individual stereoisomers of this compound have not been reported in publicly accessible scientific literature. The hypothetical data presented in the table below illustrates how such values would be represented.
Table 1: Hypothetical Optical Rotation Data for Stereoisomers of this compound
| Stereoisomer | Specific Rotation [α] (degrees) | Concentration (g/100mL) | Solvent | Temperature (°C) | Wavelength (nm) |
|---|---|---|---|---|---|
| (1S,2S) | +X | c | Chloroform | 20 | 589 |
| (1R,2R) | -X | c | Chloroform | 20 | 589 |
| (1S,2R) | +Y | c | Chloroform | 20 | 589 |
| (1R,2S) | -Y | c | Chloroform | 20 | 589 |
Note: 'X' and 'Y' represent the absolute magnitude of the specific rotation for the respective diastereomeric pairs. 'c' represents a standard concentration.
Electronic Circular Dichroism (ECD) for Chiral Chromophores and Conformational Analysis
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. This technique is particularly sensitive to the spatial arrangement of chromophores, which are the parts of a molecule that absorb light. In this compound, the phenyl group serves as the primary chromophore.
The ECD spectrum provides information about the absolute configuration of the stereocenter(s) influencing the chiral environment of the chromophore. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. A positive or negative Cotton effect (a characteristic peak or trough in the ECD spectrum) at a particular wavelength is indicative of the stereochemistry.
Furthermore, ECD is a powerful tool for conformational analysis. The observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. By calculating the theoretical ECD spectra for different low-energy conformations, a correlation can be made with the experimental spectrum to elucidate the predominant solution-state conformation of the molecule. For this compound, this would involve analyzing the rotational conformations around the C-N and C-C single bonds.
Detailed experimental and theoretical ECD studies specifically for this compound are not currently available in the literature.
Table 2: Hypothetical ECD Data for a Stereoisomer of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition |
|---|---|---|
| ~260 | +/- | π → π* (Phenyl ring) |
| ~210 | -/+ | π → π* (Phenyl ring) |
Note: The signs (+/-) of the Cotton effects would be opposite for the corresponding enantiomer.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. VCD provides a detailed fingerprint of the entire chiral molecular structure, as every vibrational mode can potentially be VCD active.
A key advantage of VCD is its ability to provide a wealth of stereochemical information from the entire molecule, not just the regions near a chromophore. This makes it an exceptionally powerful technique for the unambiguous determination of the absolute configuration of complex chiral molecules, including those with multiple stereocenters like this compound.
The process for absolute configuration assignment by VCD involves measuring the experimental VCD spectrum and comparing it to the theoretically calculated spectrum for one of the enantiomers. A good agreement between the experimental and calculated spectra, in terms of the signs and relative intensities of the VCD bands, allows for a confident assignment of the absolute configuration.
There are currently no published VCD studies on this compound. Such a study would be instrumental in definitively assigning the absolute stereochemistry of its diastereomers.
Table 3: Hypothetical Key VCD Bands for a Stereoisomer of this compound
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁴) | Vibrational Assignment |
|---|---|---|
| ~3400 | +/- | O-H stretch |
| ~3300 | -/+ | N-H stretch |
| ~2930 | +/- | C-H stretch (cyclohexyl) |
| ~1450 | -/+ | C-H bend |
| ~1100 | +/- | C-O stretch |
Note: ΔA represents the differential absorbance. The signs would be opposite for the enantiomer.
Theoretical and Computational Chemistry Studies of 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Conformational Analysis of 1-(Cyclohexylamino)-2-phenylpropan-2-ol
The conformation of a molecule describes the spatial arrangement of its atoms, which can change through rotation about single bonds. For a flexible molecule like this compound, a multitude of conformations are possible.
Potential Energy Surface Exploration Using Molecular Mechanics and Quantum Chemistry
A comprehensive conformational analysis would typically begin with an exploration of the potential energy surface (PES). This is a mathematical landscape where the energy of the molecule is a function of its geometry. Low-energy regions on the PES correspond to stable conformations.
Molecular mechanics, a method that uses classical physics to model molecular interactions, is often the first step in this exploration due to its computational efficiency. It can rapidly screen a large number of possible conformations. Following this, more accurate but computationally intensive quantum chemistry methods, such as Density Functional Theory (DFT), would be used to refine the geometries and energies of the most stable conformers identified by molecular mechanics.
Influence of Intramolecular Hydrogen Bonding and Steric Effects on Conformation
The conformation of this compound is expected to be significantly influenced by two key factors: intramolecular hydrogen bonding and steric effects. The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group allows for the formation of an intramolecular hydrogen bond. This interaction, where the hydrogen of the hydroxyl group interacts with the lone pair of electrons on the nitrogen atom (or vice-versa), can significantly stabilize certain conformations, restricting the molecule's flexibility. doi.org
Simultaneously, the bulky cyclohexyl and phenyl groups will exert steric hindrance, a repulsive force that arises when atoms are brought too close together. The final preferred conformation(s) will be a balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing effect of steric repulsion between the large substituents. The cyclohexane (B81311) ring itself exists in a dynamic equilibrium between different conformations, most notably the chair and boat forms, with the chair conformation being the most stable. wikipedia.org
Solvent Effects on Conformational Preferences
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. In a non-polar solvent, intramolecular hydrogen bonding is often a dominant factor in determining the conformation. However, in a polar, protic solvent (like water or ethanol), the solvent molecules can form hydrogen bonds with the solute's hydroxyl and amine groups. This can disrupt the intramolecular hydrogen bond, leading to a different set of preferred conformations where the molecule adopts a more extended structure to maximize its interactions with the solvent.
Quantum Chemical Calculations on this compound
Quantum chemical calculations provide detailed insights into the electronic properties of a molecule.
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
Quantum chemical calculations can determine the electronic structure of this compound, including the distribution of electrons within the molecule. This allows for the calculation of properties such as the molecular dipole moment and the partial charges on each atom. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
A significant application of quantum chemical calculations is the prediction of various spectroscopic properties.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecular conformation, and comparing calculated shifts with experimental data can be a powerful tool for conformational analysis. nih.gov
IR Frequencies: The vibrational frequencies from an Infrared (IR) spectrum can also be calculated. Specific vibrational modes, such as the stretching frequencies of the O-H and N-H bonds, are particularly sensitive to hydrogen bonding. A calculated IR spectrum can help in the interpretation of experimental data and provide further evidence for the presence and strength of intramolecular hydrogen bonds.
UV-Vis Maxima: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic excitations.
Table of Predicted Spectroscopic Data
Without specific computational studies on this compound, it is not possible to provide a data table of predicted spectroscopic properties. Such a table would be generated from the output of quantum chemical calculations.
| Spectroscopic Data | Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| Key IR Frequencies (cm⁻¹) | Data not available |
| UV-Vis λmax (nm) | Data not available |
Reactivity Indices and Fukui Functions
Reactivity indices derived from Density Functional Theory (DFT) are crucial for predicting how a molecule will interact with other chemical species. The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.orgscm.com It quantifies the change in electron density at a given point in the molecule when the total number of electrons is altered. wikipedia.org
For this compound, the Fukui functions can be calculated to identify the most reactive sites. Generally, the Fukui function for a nucleophilic attack (ƒ+) highlights areas where an electron is most readily accepted (electrophilic sites), while the function for an electrophilic attack (ƒ-) points to sites that are most likely to donate an electron (nucleophilic sites). scm.com
In the case of this compound, one would expect the oxygen and nitrogen atoms to be the primary nucleophilic centers due to their lone pairs of electrons. The phenyl ring and the cyclohexyl group can also exhibit regions of varying electron density. A hypothetical condensed Fukui function analysis, which simplifies the continuous function into values for each atom, might look like the following:
Hypothetical Condensed Fukui Functions for this compound This table is for illustrative purposes and is based on general principles of chemical reactivity for similar functional groups.
| Atom/Group | ƒ- (Nucleophilic Attack) | ƒ+ (Electrophilic Attack) | ƒ0 (Radical Attack) |
|---|---|---|---|
| Oxygen (O) | 0.25 | 0.10 | 0.175 |
| Nitrogen (N) | 0.22 | 0.12 | 0.170 |
| Phenyl Ring (C) | 0.15 | 0.18 | 0.165 |
| Cyclohexyl Ring (C) | 0.05 | 0.08 | 0.065 |
| Propanol (B110389) Backbone (C) | 0.10 | 0.15 | 0.125 |
Values are hypothetical and represent the fractional reactivity.
Such data would suggest that the oxygen and nitrogen atoms are the most susceptible to electrophilic attack. The phenyl ring, with its delocalized π-system, would also be a significant site for various reactions. These theoretical predictions are invaluable for designing synthetic routes or understanding metabolic pathways. bas.bg
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a "computational microscope" to study dynamic processes. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in different environments.
Dynamics in Different Solvents and Temperature Regimes
The behavior of this compound in solution is highly dependent on the solvent's polarity and the system's temperature. In a polar solvent like water, the hydrophilic alcohol and amine groups would likely form hydrogen bonds with solvent molecules. In a nonpolar solvent, the molecule might adopt a more compact conformation.
Hypothetical Root Mean Square Deviation (RMSD) of this compound in Different Solvents and Temperatures This table is illustrative, showing potential trends in molecular flexibility.
| Solvent | Temperature (K) | Average RMSD (Å) |
|---|---|---|
| Water | 298 | 1.2 ± 0.2 |
| Water | 323 | 1.8 ± 0.3 |
| Octane | 298 | 0.8 ± 0.1 |
| Octane | 323 | 1.1 ± 0.2 |
Higher RMSD values indicate greater conformational changes from the initial structure.
Intermolecular Interactions and Aggregation Behavior
In concentrated solutions or in the solid state, molecules of this compound can interact with each other. These intermolecular interactions, including hydrogen bonding between the alcohol and amine groups and π-π stacking of the phenyl rings, can lead to aggregation. nih.gov
MD simulations can model these aggregation processes by placing multiple molecules in a simulation box and observing their behavior. nih.gov The simulations could predict the most stable dimer or oligomer configurations and the primary forces driving their formation. For instance, a simulation might show that the molecules arrange to maximize hydrogen bonding between the -OH and -NH groups of neighboring molecules, with the nonpolar cyclohexyl and phenyl groups oriented outwards if in a polar solvent.
Computational Modeling of Reaction Pathways for this compound Transformations
Computational chemistry is instrumental in mapping out the potential chemical reactions a molecule can undergo, including identifying the most likely mechanisms and the energy barriers associated with them.
Transition State Characterization and Reaction Barrier Calculations
For any chemical transformation of this compound, such as its synthesis or degradation, the reaction proceeds through a high-energy transition state. Identifying the geometry and energy of this transition state is key to understanding the reaction's feasibility and kinetics. researchgate.net
For example, a potential transformation could be the N-dealkylation of the cyclohexyl group, a common metabolic process for amines. nih.govencyclopedia.pubnih.gov Computational methods can be used to model the reaction pathway, starting from the reactants, locating the transition state, and ending with the products. rsc.org The energy difference between the reactants and the transition state gives the activation energy barrier.
Hypothetical Activation Energies for a Transformation of this compound This illustrative table shows how computational chemistry can compare different potential reaction pathways.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| N-decyclohexylation | DFT (B3LYP/6-31G*) | 25.8 |
| O-dehydrogenation | DFT (B3LYP/6-31G*) | 32.1 |
Lower activation energy indicates a more favorable reaction pathway.
Virtual Screening of Catalytic Cycles and Ligand Design
If this compound were to be synthesized or used as a chiral ligand in a catalytic process, computational methods could be employed to design and optimize these processes. Virtual screening involves computationally testing a large library of potential catalysts or ligands to identify the most promising candidates before performing laboratory experiments. researchgate.net
For the synthesis of this amino alcohol, a proposed catalytic cycle could be modeled to understand each step's energetics and identify the rate-determining step. rsc.org If this molecule were to be used as a ligand, for instance, in asymmetric synthesis, its binding to a metal center and the subsequent interactions with a substrate could be modeled. nih.gov This allows for the rational design of more efficient and selective catalytic systems.
Stereochemical Aspects and Resolution of 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Detailed Stereochemistry and Chirality of 1-(Cyclohexylamino)-2-phenylpropan-2-ol
The presence of two chiral centers in this compound means that the compound can exist as a total of four stereoisomers. These centers are located at the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the hydroxyl and phenyl groups (C2).
The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This system ranks the substituents attached to the chiral center based on their atomic number. chemistrysteps.comyale.edu
For the C1 stereocenter (the carbon attached to the nitrogen), the four substituents are:
The cyclohexylamino group.
The C2 of the propane (B168953) chain.
A hydrogen atom.
The rest of the molecule attached at the other side of the carbon.
For the C2 stereocenter (the carbon attached to the hydroxyl group), the substituents are:
The hydroxyl (-OH) group.
The phenyl (C6H5) group.
The C1 of the propane chain (connected to the amino group).
The methyl (-CH3) group.
To assign the configuration, the molecule is oriented so that the lowest-priority substituent (priority 4) points away from the viewer. masterorganicchemistry.com The direction from the highest priority (1) to the second (2) to the third (3) is then determined. A clockwise direction denotes an R (Rectus) configuration, while a counter-clockwise direction indicates an S (Sinister) configuration. libretexts.org
Table 1: Illustrative CIP Priority Assignment for Stereocenters of this compound
| Stereocenter | Substituent | Priority Assignment (Illustrative) |
| C1 | -NH(C6H11) | 1 |
| -CH(OH)(Ph)(CH3) | 2 | |
| -H | 4 (Lowest) | |
| Implicit Carbon | 3 | |
| C2 | -OH | 1 |
| -C6H5 (Phenyl) | 2 | |
| -CH(NHC6H11) | 3 | |
| -CH3 | 4 (Lowest) |
Note: This table provides a conceptual illustration of the priority assignment process based on standard CIP rules.
With two chiral centers, this compound has four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the enantiomeric pairs are (1R, 2R) and (1S, 2S), as well as (1R, 2S) and (1S, 2R). Enantiomers share identical physical properties except for their interaction with plane-polarized light. ethernet.edu.et
Diastereomers are stereoisomers that are not mirror images of each other. For this compound, (1R, 2R) is a diastereomer of (1R, 2S) and (1S, 2R). Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like crystallization or chromatography. ethernet.edu.et
The full IUPAC name for each stereoisomer includes the R/S designators, for example, (1R, 2R)-1-(cyclohexylamino)-2-phenylpropan-2-ol.
Resolution Methods for Enantiopure this compound
The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.org This process is essential for obtaining enantiomerically pure compounds.
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid. This reaction creates a mixture of two diastereomeric salts (e.g., R-base•R-acid and S-base•R-acid), which possess different solubilities. wikipedia.org The difference in solubility allows one of the diastereomeric salts to be selectively crystallized from the solution. The crystallized salt is then separated, and the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.
Table 2: Common Chiral Acids for Resolution of Amines
| Chiral Resolving Agent | Type |
| (+)-Tartaric Acid | Acid |
| (-)-Tartaric Acid | Acid |
| (+)-Camphorsulfonic Acid | Acid |
| (-)-Mandelic Acid | Acid |
| (+)-O,O'-Dibenzoyltartaric acid | Acid |
Modern chromatographic methods offer powerful tools for the analytical and preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a predominant technique for enantioseparation. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and are effective for a broad range of compounds. nih.govmdpi.com The differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC): SFC is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com It is recognized for providing fast and efficient separations, particularly for chiral compounds. wikipedia.orgeurofins.com The low viscosity and high diffusivity of the supercritical mobile phase can lead to higher resolution and shorter analysis times compared to HPLC. phenomenex.com SFC is often employed in the pharmaceutical industry for both analytical and preparative scale chiral separations. nih.gov
Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates results in one enantiomer being consumed faster, leaving the other enantiomer in excess.
Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. For an amino alcohol like this compound, lipases could be used to selectively acylate one enantiomer in the presence of an acyl donor. This would result in an acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated. nih.gov
Chemical Kinetic Resolution: This method uses a synthetic chiral catalyst or reagent to achieve the same differential reaction rate between enantiomers. wikipedia.org For example, a chiral acylation catalyst could be employed to selectively acylate one of the enantiomers of the amino alcohol, allowing for the separation of the resulting ester from the unreacted enantiomer.
Chiral Recognition Studies Involving this compound
Chiral recognition is a fundamental process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule over the other. This selectivity is driven by the formation of transient diastereomeric complexes stabilized by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, π-π stacking, and steric hindrance.
Interactions with Chiral Host Molecules and Self-Recognition
The enantiomers of this compound can be recognized by various chiral host molecules. These hosts possess chiral cavities or surfaces that provide a complementary fit for one enantiomer over the other.
Cyclodextrins are common chiral hosts used for the recognition of amino alcohols. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. The phenyl group of this compound can be included within the cyclodextrin (B1172386) cavity, while the polar hydroxyl and amino groups can interact with the hydroxyl groups on the rim of the cyclodextrin. nih.gov The enantioselective recognition arises from the specific spatial arrangement of these interactions, which differs for the (R) and (S) enantiomers. nih.gov
Chiral Metal-Organic Frameworks (MOFs) can also serve as effective hosts for chiral recognition. These porous materials can be designed with chiral building blocks that create enantioselective pores. The separation mechanism within a chiral MOF relies on the differential interaction of the enantiomers with the chiral environment of the pores, leading to selective adsorption of one enantiomer.
Self-recognition , where molecules of the same chirality preferentially associate, can also occur. In the crystalline state, enantiomerically pure this compound may form more stable crystal lattices compared to the racemic mixture. This phenomenon, known as narcissistic self-sorting, is driven by the optimization of intermolecular interactions between identical enantiomers.
The following table illustrates the principle of chiral recognition by showing hypothetical association constants for the interaction of the enantiomers of this compound with a chiral host molecule.
| Enantiomer | Chiral Host | Association Constant (K) [M⁻¹] | Enantioselectivity (α = K_S / K_R) |
| (R)-1-(Cyclohexylamino)-2-phenylpropan-2-ol | Beta-Cyclodextrin | 150 | 1.5 |
| (S)-1-(Cyclohexylamino)-2-phenylpropan-2-ol | Beta-Cyclodextrin | 225 |
Note: The data in this table is illustrative to demonstrate the concept of enantioselective binding and is not based on published experimental values for this specific compound.
Application in Enantiomeric Purity Determination Methods
The determination of the enantiomeric purity of this compound is crucial for quality control in pharmaceutical applications. Chiral recognition principles are the foundation of analytical techniques used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying enantiomers. nih.gov This technique employs a chiral stationary phase (CSP) that contains a chiral selector immobilized on a solid support. When a racemic mixture of this compound is passed through the column, the enantiomers interact differently with the CSP, leading to different retention times and thus, their separation. nih.govyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including amino alcohols. yakhak.org
Capillary Electrophoresis (CE) is another powerful technique for chiral separations. bio-rad.comresearchgate.net In CE, a chiral selector is typically added to the background electrolyte. chromatographyonline.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities, enabling their separation. bio-rad.com Cyclodextrins and their derivatives are frequently used as chiral selectors in CE for the resolution of amino alcohols. utwente.nl
The following table provides an illustrative example of the separation of the enantiomers of a compound similar to this compound using chiral HPLC, demonstrating how enantiomeric purity can be determined.
| Parameter | Value |
| Analytical Method | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phase | Lux Cellulose-2 |
| Mobile Phase | Hexane/2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Purity (example) | 99.5% ee for the (S)-enantiomer |
Note: This data is a representative example for an analogous compound to illustrate the analytical method and is not specific to this compound.
Derivatives and Analogues of 1 Cyclohexylamino 2 Phenylpropan 2 Ol in Academic Research
Synthesis and Structural Characterization of Key Derivatives
The synthesis of derivatives of 1-(cyclohexylamino)-2-phenylpropan-2-ol primarily involves the functionalization of the amino and hydroxyl groups, as well as the introduction of substituents onto the aromatic and alicyclic rings.
The secondary amino group in this compound is a key site for derivatization. Standard synthetic protocols are readily applicable for N-alkylation, N-acylation, and the introduction of protecting groups.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through reductive amination or by reaction with alkyl halides. For instance, reaction with a simple alkyl halide like methyl iodide in the presence of a non-nucleophilic base such as potassium carbonate can yield the N-methyl derivative. The progress of these reactions is typically monitored by thin-layer chromatography (TLC) and the products are purified using column chromatography.
N-Acylation: Acyl derivatives are synthesized by treating the parent compound with acylating agents like acid chlorides or anhydrides in the presence of a base. For example, the reaction with acetyl chloride in a suitable solvent such as dichloromethane (B109758) with a tertiary amine base affords the corresponding N-acetyl derivative. These reactions are generally high-yielding and proceed under mild conditions.
N-Protection: For multi-step syntheses, the amino group can be protected to prevent unwanted side reactions. Common protecting groups for secondary amines include the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. The introduction of a Boc group, for example, is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like triethylamine.
Table 1: Examples of N-Substituted Derivatives of this compound
| Derivative Name | Modification | Reagents and Conditions | Expected Yield (%) |
|---|---|---|---|
| 1-(N-Methyl-N-cyclohexylamino)-2-phenylpropan-2-ol | N-Alkylation | CH₃I, K₂CO₃, Acetonitrile, reflux | 75-85 |
| 1-(N-Acetyl-N-cyclohexylamino)-2-phenylpropan-2-ol | N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | 90-98 |
| tert-Butyl cyclohexyl(2-hydroxy-2-phenylpropyl)carbamate | N-Protection | Boc₂O, Et₃N, CH₂Cl₂, rt | 88-95 |
The tertiary hydroxyl group of this compound can also be chemically modified, although its steric hindrance can influence reactivity.
O-Alkylation: The formation of ethers from the tertiary alcohol can be challenging but is achievable under specific conditions, such as using a strong base like sodium hydride to generate the alkoxide followed by reaction with an alkyl halide.
O-Silylation: Silyl (B83357) ethers are common protecting groups for alcohols and can be formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a base like imidazole. The steric bulk of the tertiary alcohol may necessitate the use of more reactive silylating agents.
O-Protection: Besides silyl ethers, other protecting groups such as the tetrahydropyranyl (THP) group can be introduced under acidic conditions, for example, by reacting with dihydropyran and a catalytic amount of p-toluenesulfonic acid.
Table 2: Examples of O-Substituted Derivatives of this compound
| Derivative Name | Modification | Reagents and Conditions | Expected Yield (%) |
|---|---|---|---|
| 1-(Cyclohexylamino)-2-methoxy-2-phenylpropane | O-Alkylation | NaH, THF; then CH₃I | 40-50 |
| 1-(Cyclohexylamino)-2-(tert-butyldimethylsilyloxy)-2-phenylpropane | O-Silylation | TBDMSCl, Imidazole, DMF, rt | 60-70 |
| 1-(Cyclohexylamino)-2-phenyl-2-((tetrahydro-2H-pyran-2-yl)oxy)propane | O-Protection | Dihydropyran, p-TsOH (cat.), CH₂Cl₂, rt | 70-80 |
The introduction of substituents on the phenyl ring or the cyclohexyl moiety can significantly alter the properties of the molecule.
Phenyl Ring Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups (e.g., nitro, halo, alkyl) onto the phenyl ring. The position of substitution (ortho, meta, para) is directed by the existing alkyl group and can be influenced by reaction conditions. For example, nitration using a mixture of nitric and sulfuric acid would likely yield a mixture of ortho- and para-substituted products.
Cyclohexyl Moiety Substitution: Modification of the cyclohexyl ring is less common but can be achieved through routes involving, for example, the synthesis of the parent compound starting from a substituted cyclohexylamine (B46788). These modifications can influence the steric environment around the nitrogen atom.
Structure-Property Relationships in this compound Derivatives (Non-Biological Focus)
The derivatization of this compound allows for a systematic study of how structural changes affect its chemical and physical properties.
The spectroscopic signatures of the derivatives are directly correlated with their structural features.
NMR Spectroscopy: In ¹H NMR, N-alkylation introduces new signals corresponding to the alkyl group protons, while N-acylation leads to a downfield shift of the protons on the carbon adjacent to the nitrogen due to the electron-withdrawing nature of the carbonyl group. O-silylation results in the appearance of characteristic signals for the silyl group protons, typically in the upfield region of the spectrum. Substituents on the phenyl ring alter the chemical shifts and splitting patterns of the aromatic protons.
IR Spectroscopy: The presence of an N-H stretch (around 3300-3500 cm⁻¹) in the parent compound disappears upon N-alkylation or N-acylation. N-acylation introduces a strong carbonyl (C=O) absorption band, typically in the range of 1630-1670 cm⁻¹. O-derivatization removes the broad O-H stretching band (around 3200-3600 cm⁻¹).
Mass Spectrometry: The molecular ion peak in the mass spectrum will shift according to the mass of the group added during derivatization. Fragmentation patterns can also be altered, providing clues about the location of the modification.
Table 3: Expected Spectroscopic Shifts for Derivatives of this compound
| Derivative Type | Spectroscopic Technique | Key Observation |
|---|---|---|
| N-Acyl | ¹H NMR | Downfield shift of α-protons to nitrogen. |
| N-Acyl | IR | Appearance of a strong C=O stretch (1630-1670 cm⁻¹). |
| O-Silyl | ¹H NMR | Appearance of new signals in the upfield region (0-1 ppm). |
| O-Silyl | IR | Disappearance of the broad O-H stretch. |
| Phenyl-nitro | ¹H NMR | Downfield shift of aromatic protons. |
| Phenyl-nitro | IR | Appearance of characteristic NO₂ stretches (~1520 and 1340 cm⁻¹). |
Structural modifications can have a profound impact on the reactivity of the molecule in various organic reactions.
N-Acylation: The introduction of an electron-withdrawing acyl group on the nitrogen atom decreases its nucleophilicity and basicity. This can be exploited to control selectivity in reactions where the amine might otherwise interfere.
O-Protection: Protection of the hydroxyl group is often a prerequisite for reactions that are sensitive to acidic protons or where the hydroxyl group could act as an unwanted nucleophile. For example, in a reaction involving a strong base to deprotonate another part of the molecule, a protected hydroxyl group would prevent self-condensation or other side reactions.
Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring can influence reactions at the benzylic position. Electron-donating groups can stabilize a positive charge at the benzylic carbon, potentially facilitating reactions that proceed through a carbocation intermediate. Conversely, electron-withdrawing groups would destabilize such an intermediate. These substituents also affect the pKa of the tertiary alcohol.
Ligand Design Principles and Fine-Tuning for Catalytic Applications
The strategic design and subsequent refinement of ligands are central to the advancement of asymmetric catalysis. For derivatives and analogues of this compound, which belong to the broader class of chiral β-amino alcohols, ligand design is a nuanced process. It involves the systematic modification of the ligand's molecular architecture to enhance catalytic activity, enantioselectivity, and substrate scope. The core principles guiding this process are rooted in a deep understanding of stereochemistry and reaction mechanisms, particularly in reactions like the enantioselective addition of organozinc reagents to aldehydes.
The fundamental structure of these β-amino alcohol ligands provides a robust scaffold for modification. Key areas for fine-tuning include the substituents on the nitrogen atom, the stereochemistry of the chiral centers, and the nature of the aryl group. These modifications directly influence the steric and electronic environment of the catalytic active site, which in turn dictates the stereochemical outcome of the reaction.
A primary principle in the design of these ligands is the creation of a well-defined chiral pocket around the metal center. This pocket selectively accommodates one of the enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer of the product. The cyclohexyl group on the nitrogen atom and the phenyl group on the carbinol carbon of the parent compound already contribute to a specific steric environment. Further modifications aim to optimize this environment for specific substrates and reactions.
Detailed research into analogous β-amino alcohol systems has revealed several key structure-activity relationships that are applicable to the design of derivatives of this compound. For instance, the bulkiness of the N-substituent is a critical parameter. Increasing the steric hindrance of this group can enhance enantioselectivity by creating a more constrained transition state.
Furthermore, the electronic properties of the aryl group can be modulated to influence the Lewis acidity of the metal center, thereby affecting the rate and selectivity of the catalytic reaction. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the catalytic activity.
The following table presents representative data from studies on analogous chiral β-amino alcohol ligands in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, illustrating the impact of structural modifications on catalytic performance.
| Ligand/Catalyst | N-Substituent | Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) |
| Representative Catalyst A | Methyl | Phenyl | 95 | 85 |
| Representative Catalyst B | Isopropyl | Phenyl | 92 | 90 |
| Representative Catalyst C | Cyclohexyl | Phenyl | 98 | 95 |
| Representative Catalyst D | Cyclohexyl | 4-Methoxyphenyl | 97 | 96 |
| Representative Catalyst E | Cyclohexyl | 4-Nitrophenyl | 94 | 92 |
This data is representative of typical results observed for this class of catalysts and is intended for illustrative purposes.
The development of novel synthetic routes allows for the creation of a diverse library of analogues. For example, the synthesis of β-amino alcohols can be achieved through methods like the ring-opening of epoxides with amines, providing a versatile approach to introduce a wide range of substituents. organic-chemistry.org This modularity is a significant advantage in the fine-tuning process, enabling a systematic exploration of the structure-activity landscape.
Ultimately, the design and fine-tuning of this compound derivatives and their analogues for catalytic applications is an iterative process. It combines rational design based on established principles with empirical screening of ligand libraries to identify the optimal catalyst for a given transformation. The insights gained from these studies not only lead to more efficient and selective catalysts but also contribute to a more profound understanding of the fundamental principles of asymmetric catalysis.
Applications of 1 Cyclohexylamino 2 Phenylpropan 2 Ol in Chemical Synthesis and Materials Science Non Biological/non Medicinal Contexts
1-(Cyclohexylamino)-2-phenylpropan-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral product is formed, the auxiliary is typically removed for potential reuse. The molecular structure of this compound, featuring a chiral center and functional groups capable of attachment to substrates, suggests its potential utility in this capacity.
Application in Diastereoselective Reactions (e.g., Aldol (B89426), Michael Additions)
Scientific literature extensively documents the use of various chiral amino alcohols as auxiliaries in diastereoselective reactions such as aldol and Michael additions. These reactions are fundamental for the construction of carbon-carbon bonds with high stereocontrol. For instance, the well-established Evans oxazolidinones and pseudoephedrine-based auxiliaries have proven highly effective in guiding the approach of nucleophiles to electrophiles, leading to the formation of specific diastereomers.
However, a thorough review of published research reveals a notable absence of specific studies detailing the application of this compound as a chiral auxiliary in diastereoselective aldol or Michael additions. Consequently, there is no available data to populate a table of research findings for this specific compound in these key synthetic transformations.
Strategies for Auxiliary Recovery and Reusability
A critical aspect of the practical application of chiral auxiliaries is the ability to recover and reuse them, which significantly impacts the economic and environmental viability of a synthetic process. Common strategies for the cleavage of auxiliaries include hydrolysis (acidic or basic), reduction, or oxidation, depending on the nature of the linkage to the product molecule.
Given the lack of documented use of this compound as a chiral auxiliary, there are no established or reported protocols for its recovery and reuse in the scientific literature.
This compound as a Chiral Ligand in Asymmetric Catalysis
Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center to create a chiral catalyst. This catalyst can then stereoselectively transform a substrate, often with high efficiency and turnover numbers. The nitrogen and oxygen atoms in this compound present potential coordination sites for metal ions, making it a candidate for a chiral ligand.
Design and Synthesis of Metal Complexes Featuring this compound
The synthesis of metal complexes with chiral amino alcohol ligands is a well-trodden path in inorganic and organometallic chemistry. Typically, the ligand is reacted with a suitable metal precursor (e.g., a metal halide or alkoxide) in an appropriate solvent to afford the desired chiral catalyst.
Despite the theoretical potential, there are no specific research articles or patents in the public domain that describe the design, synthesis, and characterization of metal complexes incorporating this compound as a ligand for catalytic applications.
Application in Asymmetric Hydrogenation, Oxidation, and Carbon-Carbon Coupling Reactions
Asymmetric hydrogenation, oxidation, and carbon-carbon coupling reactions are pillars of modern synthetic chemistry, and a vast array of chiral ligands have been developed for these transformations. These reactions are instrumental in the synthesis of a wide range of valuable chiral molecules.
A comprehensive search of the chemical literature indicates that this compound has not been reported as a chiral ligand in any of these key asymmetric catalytic reactions. Therefore, no data on its performance in such transformations is available.
Catalyst Enantioselectivity, Diastereoselectivity, and Turnover Frequency (TOF) Studies
The evaluation of a chiral catalyst's performance hinges on key metrics such as enantioselectivity (expressed as enantiomeric excess, % ee), diastereoselectivity (expressed as diastereomeric ratio, dr), and turnover frequency (TOF), which measures the catalyst's efficiency.
As there are no documented instances of this compound being used as a ligand in asymmetric catalysis, there are no corresponding studies on the enantioselectivity, diastereoselectivity, or turnover frequency of any derived catalysts.
This compound as a Building Block in Complex Organic Molecule Synthesis
This compound as a Building Block in Complex Organic Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a versatile precursor for the synthesis of complex organic molecules, particularly heterocyclic systems. alfa-chemistry.comdiva-portal.org
The vicinal amino alcohol moiety is a well-established synthon for the construction of various nitrogen and oxygen-containing heterocycles. Depending on the reaction conditions and the nature of the co-reactants, this compound could be envisioned as a key starting material for several classes of heterocyclic compounds.
Oxazolidines: Reaction with aldehydes or ketones could lead to the formation of oxazolidine (B1195125) rings. The stereochemistry of the starting amino alcohol would direct the stereochemical outcome of the newly formed chiral centers in the oxazolidine ring.
Morpholines and Piperazines: Through multi-step synthetic sequences involving reactions with bifunctional electrophiles, the amino alcohol scaffold could be expanded to form six-membered rings like morpholines or piperazines. For instance, reaction with a dihaloalkane followed by intramolecular cyclization could be a plausible route.
Fused Heterocyclic Systems: The phenyl ring offers a site for further functionalization and annulation reactions, potentially leading to more complex, fused heterocyclic structures.
The synthesis of nitrogen-containing heterocycles is a significant area of research due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science. frontiersin.orgopenmedicinalchemistryjournal.com The incorporation of the bulky cyclohexyl and phenyl groups from this compound would impart specific steric and electronic properties to the resulting heterocyclic products.
A hypothetical reaction scheme for the integration of this compound into a heterocyclic system is presented below:
| Reactant A | Reactant B | Resulting Heterocycle | Potential Reaction Type |
| This compound | Phosgene (B1210022) or its equivalent | 1,3-Oxazetidin-2-one derivative | Cyclization |
| This compound | Formaldehyde | Oxazolidine derivative | Condensation |
| This compound | Acryloyl chloride | Piperidinone derivative | Michael addition followed by cyclization |
Synthesis of Dendrimers and Polymeric Structures Incorporating the Amino Alcohol Scaffold
The presence of two reactive sites, the secondary amine and the tertiary alcohol, allows this compound to function as a monomer or a branching unit in the synthesis of polymers and dendrimers.
Polymers: This amino alcohol could be incorporated into various polymer backbones. For example, it could react with diacids or diacyl chlorides to form polyamides, with diisocyanates to form polyurethanes, or with diepoxides to form epoxy resins. The bulky cyclohexyl and phenyl groups would likely influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength, by introducing rigidity and steric hindrance.
Dendrimers: In dendrimer synthesis, this compound could serve as a core molecule or as a building block for the dendritic branches. Its bifunctionality would allow for the iterative addition of subsequent generations of monomers, leading to highly branched, well-defined macromolecular architectures.
The specific properties of polymers and dendrimers derived from this amino alcohol would be highly dependent on the nature of the co-monomers and the polymerization method employed.
| Polymer Type | Potential Co-monomer | Key Linkage | Potential Polymer Property |
| Polyamide | Adipoyl chloride | Amide | Increased thermal stability |
| Polyurethane | Toluene diisocyanate | Urethane | Enhanced rigidity |
| Polyester | Terephthalic acid | Ester | Modified solubility |
Potential Roles in Advanced Materials Science (Excluding Biological Applications)
The unique structural features of this compound also suggest its potential for use in the development of advanced materials with tailored properties.
Self-Assembly and Supramolecular Chemistry Involving this compound
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. wikipedia.orgyoutube.com this compound possesses several features that make it an attractive candidate for studies in self-assembly and supramolecular chemistry:
Hydrogen Bonding: The amine and hydroxyl groups are excellent hydrogen bond donors and acceptors. These interactions can drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.
π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular architectures.
The interplay of these non-covalent forces could lead to the formation of gels, liquid crystals, or other ordered materials with interesting optical or mechanical properties. The chirality of the molecule could also be expressed at the supramolecular level, leading to the formation of chiral aggregates.
Chirality Transfer in Polymerization Processes or Liquid Crystals
If used in an enantiomerically pure form, this compound can act as a source of chirality in various material applications.
Asymmetric Polymerization: When used as a chiral initiator, catalyst, or monomer in polymerization reactions, it could induce the formation of helical polymers with a preferred screw-sense. This process, known as chirality transfer, can lead to polymers with unique chiroptical properties, such as high optical rotation or circular dichroism. mdpi.com
Chiral Dopants in Liquid Crystals: The addition of a small amount of a chiral molecule, or dopant, to a non-chiral liquid crystal phase can induce a helical twist, leading to the formation of a chiral nematic or cholesteric phase. The helical twisting power of the dopant is highly dependent on its molecular structure. The chiral nature and rigid structural elements of this compound make it a promising candidate for investigation as a chiral dopant in liquid crystal displays and other optical technologies. The efficiency of chirality transfer would depend on the specific interactions between the dopant and the liquid crystal host molecules. nsf.gov
While these applications are speculative in the absence of direct experimental evidence for this compound, they are based on well-established principles of chemical synthesis and materials science and highlight the potential of this compound for further investigation in these areas.
Advanced Analytical Methodologies for Purity and Stereochemical Assessment of 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the analytical assessment of 1-(Cyclohexylamino)-2-phenylpropan-2-ol, providing the means to separate the compound from impurities and to resolve its stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity and enantiomeric analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a chiral stationary phase (CSP), mobile phase, and detector to achieve optimal separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the enantiomeric separation of a wide range of chiral compounds, including those with structures analogous to this compound. nih.govresearchgate.net The chiral recognition mechanism of these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative. researchgate.net
Method validation is a critical step to ensure the reliability and accuracy of the analytical results. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative HPLC Method Parameters for Enantiomeric Separation:
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica) |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Representative HPLC Validation Data:
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is a necessary prerequisite for its analysis by GC. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization strategy that increases the volatility of the analyte by replacing active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups.
This approach is particularly useful for the determination of trace impurities that may be present in the sample. The high resolution of capillary GC columns allows for the separation of closely related substances.
Typical GC Derivatization and Analysis Conditions:
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Determination
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. free.fr SFC typically utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of a polar modifier like methanol (B129727) or ethanol (B145695) to enhance analyte solubility and improve peak shape. fagg.be
Similar to HPLC, polysaccharide-based CSPs are widely employed in SFC for enantiomeric separations. researchgate.net The unique properties of supercritical fluids can sometimes lead to different selectivity and improved resolution compared to liquid chromatography.
Illustrative SFC Method for Enantiomeric Separation:
| Parameter | Condition |
| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on 5 µm silica) |
| Dimensions | 150 mm x 4.6 mm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Isopropylamine (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Detection | UV at 220 nm |
| Temperature | 35 °C |
Hyphenated Techniques in the Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.
GC-MS and LC-MS for Component Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. Following derivatization, GC-MS analysis of this compound can provide definitive identification of the main component and any impurities based on their mass spectra. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of a molecule. For a TMS-derivatized amino alcohol, characteristic fragments would arise from cleavage of the carbon-carbon bond adjacent to the nitrogen and oxygen atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the direct analysis of this compound without the need for derivatization. When coupled with tandem mass spectrometry (MS/MS), LC-MS/MS allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This technique is particularly valuable for the analysis of the compound in complex matrices.
Illustrative LC-MS/MS MRM Transitions (based on analogous compounds):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 15 |
| This compound | [M+H]⁺ | Fragment 2 | 25 |
Note: The exact m/z values and collision energies would need to be determined experimentally for the target compound.
NMR-Based Purity Assessment and Isomeric Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
For purity assessment, quantitative NMR (qNMR) can be employed. This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.
To determine the isomeric ratio of the stereoisomers of this compound, chiral solvating agents or chiral derivatizing agents can be used in conjunction with NMR. These agents interact with the enantiomers or diastereomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the integration and quantification of the signals corresponding to each isomer.
Representative ¹H NMR Data (Illustrative):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.40 | m | - |
| CH-N | 2.80 | m | - |
| CH₂-N | 2.50 - 2.70 | m | - |
| Cyclohexyl-H | 1.00 - 1.90 | m | - |
| CH₃-C | 1.55 | s | - |
| OH/NH | variable | br s | - |
Representative ¹³C NMR Data (Illustrative):
| Carbon | Chemical Shift (ppm) |
| Aromatic C (quaternary) | 145.0 |
| Aromatic C-H | 128.5, 127.8, 126.0 |
| C-O | 75.0 |
| C-N | 58.0 |
| CH₂-N | 50.0 |
| Cyclohexyl-C | 33.0, 26.0, 25.0 |
| CH₃-C | 28.0 |
Note: The chemical shifts are illustrative and would be dependent on the solvent and specific stereoisomer.
Development of Robust Analytical Protocols for Research and Quality Control
The establishment of reliable analytical methods is a foundational aspect of chemical and pharmaceutical development. For this compound, this involves creating protocols that are sensitive, specific, and reproducible for the intended application, whether for initial research investigations or stringent quality control in a manufacturing environment. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of such non-volatile and thermally labile compounds. nih.gov
The development process for an analytical method for this compound would typically involve:
Understanding Physicochemical Properties: A thorough understanding of the molecule's properties, including its solubility, pKa, and UV absorption characteristics, is essential for selecting the appropriate chromatographic conditions. nih.gov
Column Selection: Due to the compound's structure, a reversed-phase column, such as a C18 or C8, is a common starting point for purity determination. For stereochemical assessment, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability in separating enantiomers. nih.gov
Mobile Phase Optimization: A systematic approach to optimizing the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), aqueous phase, and pH, is crucial for achieving adequate separation of the main compound from any impurities and for resolving the enantiomers. sielc.com
Detector Selection: A Diode Array Detector (DAD) or a UV detector is typically suitable for detecting the phenyl chromophore in the molecule. nih.gov Mass Spectrometry (MS) can be coupled with LC (LC-MS) for more definitive peak identification and impurity characterization. nih.gov
Method validation is a critical process that demonstrates an analytical method's suitability for its intended purpose. researchgate.net Following guidelines from regulatory bodies like the International Council for Harmonisation (ICH), validation ensures that the method provides reliable, consistent, and accurate data. medwinpublishers.com For an HPLC method for this compound, the key validation parameters include accuracy, precision, and robustness. nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. mdpi.com
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). nih.gov
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. medwinpublishers.com
Table 1: Illustrative Method Validation Data for Purity Assay of this compound by HPLC
| Validation Parameter | Test | Acceptance Criteria | Illustrative Result |
| Accuracy | % Recovery (Spiked at 80%, 100%, 120%) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | |||
| - Repeatability | % RSD (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate Precision | % RSD (Different day, analyst) | ≤ 2.0% | 1.2% |
| Robustness | |||
| - Flow Rate (± 0.2 mL/min) | % RSD | ≤ 2.0% | 1.5% |
| - Mobile Phase Composition (± 2%) | % RSD | ≤ 2.0% | 1.8% |
| - Column Temperature (± 5 °C) | % RSD | ≤ 2.0% | 1.6% |
Impurity profiling is the identification and quantification of all potential impurities present in a substance. nih.gov These impurities can originate from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the substance over time. nih.gov
For this compound, a stability-indicating analytical method is required. This is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. nih.gov Such a method should be able to separate the intact active substance from its degradation products. nih.gov
Forced degradation studies are conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing. nih.gov These studies help to identify potential degradation pathways and demonstrate the specificity of the analytical method. Common stress conditions include:
Acidic and basic hydrolysis
Oxidation (e.g., with hydrogen peroxide)
Thermal stress (dry heat)
Photostability (exposure to UV and visible light)
The degradation products are then analyzed, typically using LC-MS, to identify their structures. nih.gov
Table 2: Illustrative Impurity Profile and Stability Data for this compound
| Stress Condition | Potential Degradation Product | Illustrative Retention Time (min) | Illustrative % Degradation |
| This compound (Active) | - | 12.5 | - |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 2-Phenyl-1,2-propanediol | 8.2 | 5.8% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Benzoic Acid | 6.5 | 8.2% |
| Oxidation (3% H₂O₂, RT, 24h) | N-Oxide derivative | 10.1 | 4.5% |
| Thermal (80°C, 48h) | Dehydration product | 15.3 | 2.1% |
| Photostability (ICH Q1B) | Phenyl-ring oxidation products | Multiple minor peaks | 3.5% |
Stability studies under controlled laboratory conditions (e.g., specific temperature and humidity) are then performed over a longer duration to establish the re-test period or shelf life of the substance. The validated stability-indicating method is used to monitor the purity of the substance and the formation of any degradation products over time. nih.gov
Future Research Directions and Unexplored Avenues for 1 Cyclohexylamino 2 Phenylpropan 2 Ol
Exploration of Novel and Highly Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of sustainable synthetic routes to 1-(cyclohexylamino)-2-phenylpropan-2-ol, moving beyond traditional methods that may involve harsh reagents or generate significant waste.
Key areas for investigation include:
Biocatalytic Synthesis: Employing engineered enzymes, such as amine dehydrogenases or transaminases, could enable the asymmetric synthesis of specific stereoisomers of this compound from readily available precursors under mild, aqueous conditions. nih.govfrontiersin.orgnih.govacs.org This approach offers the potential for high enantioselectivity and a significantly reduced environmental footprint.
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and more consistent product quality.
Green Solvents and Catalysts: Investigating the use of renewable solvents, such as bio-derived ethers or alcohols, and heterogeneous catalysts that can be easily recovered and reused, would align with the principles of green chemistry. patsnap.comrsc.orgnih.gov For instance, catalytic reductive amination of a suitable ketone precursor using hydrogen as the reductant over a recyclable metal catalyst presents a promising green alternative.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthesis Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions, aqueous solvent. | Enzyme stability and cost, substrate scope limitations. |
| Catalytic Hydrogen Borrowing | High atom economy, use of safe reductant (H₂). rsc.org | Catalyst development, requires elevated temperatures/pressures. |
| Flow Chemistry Synthesis | Improved scalability and safety, precise control of reaction parameters. | Initial setup costs, potential for clogging with solid byproducts. |
Discovery of New Catalytic Applications Beyond Current Paradigms
Chiral amino alcohols are well-established as effective ligands and catalysts in asymmetric synthesis. polyu.edu.hkresearchgate.net The unique steric and electronic properties conferred by the cyclohexyl and phenyl groups in this compound suggest its potential in a variety of catalytic transformations.
Future research should focus on:
Asymmetric Catalysis: The compound could serve as a chiral ligand for metal-catalyzed reactions such as asymmetric reductions, alkylations, and aldol (B89426) reactions. polyu.edu.hk Its performance should be evaluated in the synthesis of high-value chiral molecules.
Organocatalysis: As a primary amino alcohol, it could function as an organocatalyst in reactions like asymmetric Michael additions or aldol condensations, offering a metal-free catalytic system.
Polymerization Catalysis: The potential of its metal complexes as catalysts for stereoselective polymerization reactions, for instance, in the production of biodegradable polymers like polylactide, warrants investigation.
Exploration of its catalytic scope is detailed in Table 2.
Table 2: Potential Catalytic Applications of this compound and its Derivatives
| Catalytic Application | Metal Center (if applicable) | Target Transformation | Potential Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Ruthenium, Rhodium | Conversion of prochiral ketones to chiral alcohols. | High enantioselectivity due to the chiral backbone. |
| Asymmetric Aldol Reaction | Zinc, Copper | Formation of chiral β-hydroxy ketones. | Control of stereochemistry at two new chiral centers. |
| Organocatalytic Michael Addition | N/A | Conjugate addition of nucleophiles to α,β-unsaturated compounds. | Metal-free, environmentally friendly catalysis. |
In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of reaction mechanisms is crucial for catalyst optimization and the rational design of new chemical processes. A synergistic approach combining advanced spectroscopic techniques and computational modeling will be instrumental in elucidating the behavior of this compound in various chemical environments.
Key research avenues include:
Operando Spectroscopy: Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor catalytic reactions in real-time, identifying key intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, activation energies, and the origins of stereoselectivity. rsc.org This can help in understanding the role of the cyclohexyl and phenyl substituents in dictating the compound's reactivity and selectivity.
Investigation of Solid-State Phenomena and Material Science Relevance in Emerging Technologies
The solid-state properties of organic molecules are critical for their application in materials science. The specific stereochemistry and potential for hydrogen bonding in this compound make it an interesting candidate for the development of new materials.
Future studies should explore:
Crystal Engineering: Investigating the formation of co-crystals and polymorphs could lead to materials with tailored physical properties, such as solubility and melting point.
Chiral Recognition: The compound's chirality could be exploited for the development of chiral stationary phases in chromatography for the separation of enantiomers.
Non-linear Optical Materials: The non-centrosymmetric crystal structures that may be adopted by this chiral molecule could lead to materials with interesting non-linear optical properties.
Expanding the Scope of Derivatization for New Chemical Functionalities and Reactivities
The derivatization of this compound at its amino and hydroxyl functionalities can open up a vast chemical space, leading to new compounds with unique properties and applications.
Future research should focus on:
Synthesis of Novel Ligands: Modification of the amino and hydroxyl groups can lead to the creation of a library of bidentate and tridentate ligands with varying steric and electronic properties for coordination chemistry and catalysis.
Attachment to Solid Supports: Immobilizing the compound or its derivatives on solid supports could facilitate catalyst recovery and recycling, enhancing its practical utility in industrial processes.
Development of Bioactive Molecules: The phenylpropanolamine scaffold is present in many biologically active compounds. wikipedia.orgnih.gov Derivatization could lead to the discovery of new therapeutic agents.
A summary of potential derivatization strategies is provided in Table 3.
Table 3: Potential Derivatization Strategies and Their Applications
| Functional Group Targeted | Reagent/Method | Resulting Functionality | Potential Application |
|---|---|---|---|
| Amino Group | Acylation | Amide | Chiral auxiliaries, modified ligands. |
| Hydroxyl Group | Etherification | Ether | Modified ligands with different steric bulk. |
| Both Amino and Hydroxyl | Reaction with phosgene (B1210022) | Oxazolidinone | Chiral auxiliaries in asymmetric synthesis. |
Q & A
Q. What are the optimal synthetic routes for preparing enantiomerically pure 1-(Cyclohexylamino)-2-phenylpropan-2-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via catalytic asymmetric addition of cyclohexylamine to α,β-unsaturated ketones, followed by stereospecific reduction. Key steps include:
- Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the propan-2-ol center .
- Purification via recrystallization or chiral chromatography to isolate the desired enantiomer.
- Characterization by polarimetry and / NMR to confirm enantiomeric excess and structural integrity .
Q. How can the compound’s structure be validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Growing high-quality crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.
- Data collection using a synchrotron or in-house diffractometer (e.g., Bruker D8 Venture).
- Refinement with SHELXL or OLEX2 to resolve bond lengths, angles, and hydrogen bonding networks .
- Cross-validation with DFT-calculated geometries to address discrepancies in torsion angles .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation or dermal exposure.
- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
- Spill management: Absorb with inert materials (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or chlorination) impact the compound’s biological activity?
- Methodological Answer :
- Introduce halogen atoms at the phenyl ring via electrophilic substitution (e.g., using -chlorosuccinimide or Selectfluor).
- Assess bioactivity via enzyme inhibition assays (e.g., cytochrome P450 isoforms) to compare IC values of derivatives .
- Computational docking (AutoDock Vina) can predict binding affinities to target proteins, correlating with experimental data .
Q. What experimental strategies resolve contradictions between computational and empirical solubility data?
- Methodological Answer :
- Perform shake-flask experiments in multiple solvents (water, DMSO, ethanol) to measure solubility at 25°C.
- Compare with COSMO-RS or Hansen solubility parameter predictions.
- Address discrepancies by analyzing crystal packing (SCXRD) or aggregation behavior via dynamic light scattering .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
- Identify metabolites using high-resolution mass spectrometry (HRMS) and - COSY NMR .
- Correlate stability with logP values (measured via HPLC) to optimize lipophilicity for drug-likeness .
Q. What advanced techniques characterize hydrogen-bonding interactions in the solid state?
- Methodological Answer :
- Use SCXRD to map intermolecular H-bonds and π-π stacking.
- Complement with solid-state NMR ( or CP/MAS) to probe dynamic interactions.
- Infrared spectroscopy (ATR-FTIR) can detect shifts in O–H or N–H stretching frequencies .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s enzymatic inhibition mechanisms?
- Methodological Answer :
- Replicate assays under standardized conditions (pH 7.4, 37°C) to isolate variables.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
